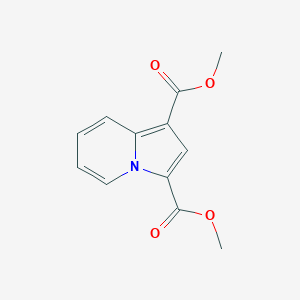

Dimethyl indolizine-1,3-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82884-78-4 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

dimethyl indolizine-1,3-dicarboxylate |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)8-7-10(12(15)17-2)13-6-4-3-5-9(8)13/h3-7H,1-2H3 |

InChI Key |

LLMOWMCUELNLER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine 1,3 Dicarboxylates, Including Dimethyl Indolizine 1,3 Dicarboxylate

1,3-Dipolar Cycloaddition Strategies for Indolizine-1,3-dicarboxylate Synthesis

The most versatile and widely employed method for the synthesis of indolizine-1,3-dicarboxylates is the 1,3-dipolar cycloaddition reaction. chim.it This strategy involves the reaction of a pyridinium (B92312) ylide (the 1,3-dipole) with an electron-deficient alkyne (the dipolarophile).

Pyridinium ylides are key intermediates in this synthetic approach. researchgate.net They are typically generated in situ from the corresponding pyridinium salts by treatment with a base. The pyridinium salt is prepared by the quaternization of pyridine (B92270) or a substituted pyridine with an α-halo compound containing an electron-withdrawing group, such as methyl bromoacetate.

The general procedure for generating a pyridinium ylide involves:

Salt Formation: Reaction of a pyridine with an α-halo ester (e.g., methyl bromoacetate) to form the N-(methoxycarbonylmethyl)pyridinium bromide.

Deprotonation: Treatment of the pyridinium salt with a base (e.g., triethylamine, potassium carbonate) abstracts the acidic proton from the α-carbon, generating the pyridinium ylide.

The stability and reactivity of the pyridinium ylide are influenced by the substituents on both the pyridine ring and the ylidic carbon. Electron-withdrawing groups on the carbanion, such as ester groups, stabilize the ylide through resonance. researchgate.net

Table 1: Common Reagents for Pyridinium Ylide Generation

| Pyridine Derivative | Alkylating Agent | Common Base |

|---|---|---|

| Pyridine | Methyl bromoacetate | Triethylamine |

| 4-Methylpyridine | Ethyl bromoacetate | Potassium carbonate |

The reaction of a pyridinium ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a highly efficient method for synthesizing dimethyl indolizine-1,3-dicarboxylate. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by a subsequent aromatization step.

The mechanism involves:

Cycloaddition: The pyridinium ylide adds across the triple bond of DMAD to form a primary cycloadduct, a dihydroindolizine intermediate.

Aromatization: This intermediate readily undergoes oxidative dehydrogenation, often spontaneously in the presence of air, to yield the stable aromatic this compound.

The presence of electron-withdrawing ester groups on both the ylide and the alkyne facilitates the reaction, leading to high yields. nih.govscispace.com

Table 2: Representative Yields of this compound Synthesis

| Pyridine Precursor | Ylide Stabilizing Group | Dipolarophile | Yield (%) |

|---|---|---|---|

| Pyridine | -COOCH₃ | DMAD | High |

Note: Yields can vary significantly based on reaction conditions.

The stereochemistry and regiochemistry of the 1,3-dipolar cycloaddition are crucial aspects of the synthesis, particularly when using unsymmetrical reactants.

Regiochemistry: In the synthesis of this compound, the use of a symmetrical alkyne, dimethyl acetylenedicarboxylate, simplifies the outcome as only one regioisomer is possible. When unsymmetrical alkynes are used, the regioselectivity is governed by the electronic and steric properties of the substituents on both the pyridinium ylide and the alkyne. Generally, the reaction is highly regioselective, with the nucleophilic carbon of the ylide attacking the more electrophilic carbon of the alkyne.

Stereochemistry: The cycloaddition of pyridinium ylides to alkynes to form aromatic indolizines does not typically raise issues of stereochemistry in the final product, as the initially formed dihydroindolizine aromatizes. However, when electron-deficient alkenes are used as dipolarophiles, the reaction can be highly stereospecific, leading to the formation of tetrahydroindolizine derivatives with defined stereocenters. nih.govnih.govacs.org The stereochemical outcome in such cases is often dictated by the geometry of the alkene and the approach of the ylide. For the synthesis of the target aromatic compound, these considerations are less pertinent.

Alkenes as Dipolarophiles in Indolizine-1,3-dicarboxylate Formation

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles, including the indolizine (B1195054) core. wikipedia.orgorganic-chemistry.org This reaction typically involves a 1,3-dipole, such as a pyridinium ylide, and a dipolarophile. While alkynes are common dipolarophiles, electron-deficient alkenes are also effectively employed to produce dihydroindolizine intermediates, which can then be oxidized to the aromatic indolizine. wikipedia.orgorganic-chemistry.org

The reaction proceeds by generating a pyridinium ylide in situ from an N-substituted pyridinium salt in the presence of a base. This ylide then reacts with an electron-deficient alkene, such as maleate or fumarate derivatives, in a concerted [3+2] cycloaddition. The subsequent elimination of H₂ and aromatization, often facilitated by an oxidant like TEMPO or manganese dioxide, yields the final indolizine product. organic-chemistry.orgorganic-chemistry.org This transition-metal-free approach is valued for its use of readily available starting materials and mild reaction conditions. organic-chemistry.org

A one-pot method for synthesizing multisubstituted indolizines involves the reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org The process is driven by the formation of the pyridinium ylide, its cycloaddition with the alkene, and a final oxidative dehydrogenation step under transition-metal-free conditions using TEMPO as the oxidant. organic-chemistry.org

Table 1: Examples of Indolizine Synthesis using Alkenes as Dipolarophiles

| Pyridinium Precursor | Alkene Dipolarophile | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| N-(Carboxymethyl)pyridinium halide | Diethyl maleate | MnO₂ | Diethyl indolizine-1,2-dicarboxylate | Good |

| Pyridine / Ethyl bromoacetate | Dimethyl fumarate | TEMPO | Dimethyl indolizine-1,2-dicarboxylate | Moderate-Good |

Note: Data is illustrative of the general methodology. Specific yields are dependent on the full reaction conditions and substrates used.

Metal-Catalyzed Routes to Indolizine-1,3-dicarboxylates

Transition-metal catalysis has significantly expanded the toolkit for synthesizing complex heterocyclic systems like indolizines, offering high efficiency, regioselectivity, and functional group tolerance. chim.it

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a versatile and powerful strategy for constructing the indolizine framework. mdpi.com These methods include carbonylative cyclizations, multicomponent reactions, and annulations of functionalized pyridines. nih.govscispace.comnih.gov

One prominent approach is the palladium-catalyzed multicomponent synthesis from 2-bromopyridines, imines, carbon monoxide, and alkynes. nih.govmcgill.ca While this reaction often uses an alkyne like dimethyl acetylenedicarboxylate (DMAD) to form indolizine-1,2-dicarboxylates, variations in the starting materials and catalytic system can be tuned to target different substitution patterns. nih.gov The mechanism involves the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition. scispace.comresearchgate.net

Another strategy involves the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of this reaction is highly dependent on the choice of phosphine ligand, allowing for controlled access to polysubstituted indolizines. organic-chemistry.org Furthermore, a 5-endo-dig cyclization of propargylic pyridines, triggered by an in-situ-formed acylpalladium species from aroyl chlorides, provides an efficient route to C2-functionalized indolizines. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Indolizine Synthesis

| Pyridine Substrate | Coupling Partner(s) | Pd-Catalyst / Ligand | Key Reaction Type |

|---|---|---|---|

| 2-Bromopyridine | Imine, CO, Alkyne | Pd₂(dba)₃ / Xantphos | Multicomponent Carbonylative Cycloaddition |

| 2-(Pyridin-2-yl)acetonitrile | Propargyl carbonate | Pd₂(dba)₃ / DPE-Phos | Regioselective Annulation |

Copper-Catalyzed Reactions

Copper catalysts offer an efficient and often more economical alternative for synthesizing indolizine derivatives. organic-chemistry.org These reactions can proceed through various mechanisms, including oxidative coupling-annulations and cycloadditions.

A notable copper-catalyzed method is the aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This process involves a sequence of a copper-catalyzed bromination of the ketone, formation of a pyridinium ylide, 1,3-dipolar cycloaddition with the alkenoic acid, and a final oxidative decarboxylation and aromatization. organic-chemistry.org This method is atom-economical and provides access to a diverse range of substituted indolizines. organic-chemistry.org

Copper(II) halides have also been used to directly functionalize the indolizine ring at the C-3 position via C-H halogenation. acs.org The resulting 3-haloindolizines are valuable intermediates that can undergo subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other groups, providing a pathway to 1,3-disubstituted indolizines. acs.org

Rhodium-Catalyzed Transformations

Rhodium catalysis provides unique and powerful pathways for the synthesis of N-heterocycles, including indolizines. These transformations often involve C-H activation, cyclopropanation, or annulation cascades. acs.orgresearchgate.netsnnu.edu.cn

An innovative one-pot synthesis utilizes a sequence of rhodium-catalyzed [2+1]-cyclopropanation between a pyridotriazole and a 1,3-diene, followed by a palladium-catalyzed ring expansion of the resulting cyclopropane. acs.org A final oxidation step yields the functionalized indolizine. This sequential catalytic approach allows for the construction of complex indolizine structures from simple precursors. acs.org

More directly, Rh(III)-catalyzed C-H activation and annulation has been developed for constructing indolizine scaffolds. researchgate.net For example, the reaction of N-methoxy-enamides with terminal olefins under rhodium catalysis can proceed via a C-H bond activation followed by a [2+3] cyclization cascade to furnish the indolizine core, which can then be aromatized. researchgate.net

Other Transition Metal Systems in Indolizine Synthesis

Beyond palladium, copper, and rhodium, other transition metals have been employed in the synthesis of indolizines. Iron, for instance, has been used to catalyze the annulation of pyridines and α-substituted allenoates, followed by aerobic oxidation to yield functionalized indolizines. organic-chemistry.org Samarium catalysts have been shown to enable the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols via a C(sp³)-H bond activation under mild, solvent-free conditions. organic-chemistry.org These alternative metal systems highlight the ongoing development of more sustainable and diverse catalytic methods for heterocyclic synthesis. organic-chemistry.org

C-H Activation and Functionalization Strategies towards Indolizine-1,3-dicarboxylates

Direct C-H activation and functionalization have become a paradigm-shifting strategy in organic synthesis, offering an atom- and step-economical route to modify complex molecules without the need for pre-functionalized substrates. acs.orgnih.gov This approach is particularly powerful for the synthesis of substituted indolizines. researchgate.netresearchgate.net

Strategies for functionalizing the indolizine core often target the electron-rich five-membered pyrrole (B145914) ring. Direct C-H functionalization of indolizines at the C-3 position has been widely explored, providing a dynamic method to introduce various substituents. researchgate.net Transition metals, particularly palladium, are commonly used to catalyze C-H arylation, borylation, and acyloxylation reactions at this position. researchgate.net

To achieve a 1,3-dicarboxylate substitution pattern, a C-H activation strategy could be envisioned in several ways. A pre-existing indolizine-1-carboxylate could undergo a regioselective C-3 C-H activation and subsequent carbonylation or carboxylation. Alternatively, an unsubstituted indolizine could be subjected to sequential or directed C-H functionalization at the C-1 and C-3 positions. The development of specific directing groups attached to the indolizine nitrogen or another position can guide the metal catalyst to a specific C-H bond, enabling selective functionalization of otherwise less reactive positions. nih.gov While direct C-H activation to install two carboxylate groups simultaneously is challenging, its application in installing one of the groups or a precursor functional handle is a viable and modern synthetic approach. researchgate.net

Table 3: Summary of Metal-Catalyzed C-H Functionalization on the Indolizine Core

| Metal Catalyst | C-H Position Targeted | Type of Functionalization | Potential Utility for 1,3-Dicarboxylate Synthesis |

|---|---|---|---|

| Palladium(II) | C-3 | Arylation, Alkenylation | Functionalization of an indolizine-1-carboxylate precursor |

| Iridium(I) | C-1 / C-3 | Borylation | Borylated intermediate for subsequent Suzuki coupling/carboxylation |

| Manganese(III) | C-1 / C-3 | Phosphonylation | Installation of a functional handle for further conversion |

Regioselective C-H Borylation Approaches

Transition-metal-catalyzed C–H borylation has become a powerful method for the functionalization of aromatic and heteroaromatic compounds due to its high atom- and step-economy. thieme-connect.de This strategy allows for the direct conversion of a C-H bond into a versatile C-B bond, which can then be subjected to a wide array of subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions. illinois.edu Iridium- and rhodium-based catalysts are most commonly employed for this purpose. illinois.eduresearchgate.net

The regioselectivity of C-H borylation on heterocycles is often governed by a combination of steric and electronic factors. umich.edu For nitrogen-containing heterocycles like pyridines and indoles, the Lewis basic nitrogen atom can coordinate to the metal center, potentially poisoning the catalyst or influencing the regioselectivity of the reaction. thieme-connect.de In many cases, C-H borylation occurs at positions sterically most accessible and electronically most favorable. For instance, ligand-free Iridium-catalyzed borylation of N-acyl protected indoles has been shown to selectively occur at the C3 position. nih.gov Similarly, pyridine-directed ortho-C–H borylation of arenes can be achieved with high selectivity using specific Cp*Rh(III)–NHC complexes. rsc.org

While the C-H borylation of various heterocyclic systems is well-documented, specific examples detailing the direct regioselective C-H borylation of an existing indolizine-1,3-dicarboxylate framework are not prominently featured in the reviewed literature. However, the principles established for other N-heterocycles suggest that this approach could be a viable, albeit challenging, route for further functionalization of the indolizine core. The challenge would lie in controlling the regioselectivity on the electron-rich pyrrole ring versus the electron-deficient pyridine ring of the indolizine system.

Directed Metalation and Electrophilic Quenching for Functionalized Indolizines

Directed metalation, particularly directed ortho-metalation (DoM), is a potent strategy for the regioselective functionalization of aromatic and heterocyclic compounds. nih.gov The methodology relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium base. This coordination positions the base to deprotonate a specific, usually adjacent, C-H bond. The resulting organometallic intermediate can then be "quenched" by reacting with a suitable electrophile to introduce a new functional group.

This approach has been successfully applied to the functionalization of the indolizine nucleus. For indolizines already bearing an ester group at the C-1 position, directed metalation provides a pathway to introduce additional substituents. The regioselectivity of the metalation can be controlled by the choice of the organometallic base and the subsequent electrophile. illinois.edu This allows for the synthesis of a variety of C-2 and C-5 difunctionalized indolizines under mild conditions. illinois.edu

For example, treatment of a 1-ester-substituted indolizine with an organometallic base like lithium diisopropylamide (LDA) or a lithium/magnesium amide combination can generate a nucleophilic center at either the C-2 or C-5 position. Subsequent reaction with an electrophile, such as an alkyl halide or a carbonyl compound, installs a new substituent at that position. This base/electrophile-controlled regioselectivity is crucial for the synthesis of specifically substituted indolizine derivatives. illinois.edu While direct synthesis of the 1,3-dicarboxylate structure via this method would require a C-3 metalation, the literature more commonly describes functionalization at C-2 and C-5 guided by a C-1 ester.

Multi-Component Reactions (MCRs) in Indolizine-1,3-dicarboxylate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mcgill.ca Several MCRs have been developed for the synthesis of the indolizine core, often providing a direct route to polysubstituted derivatives, including indolizine-1,3-dicarboxylates.

A common and powerful MCR for this purpose involves the reaction between a pyridine derivative, an electron-deficient alkyne (a dipolarophile), and a third component. A key strategy is the 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an activated alkyne. Pyridinium ylides are typically generated in situ from the reaction of a pyridine with a compound containing an activated methylene (B1212753) group, such as an α-haloketone.

The reaction of a pyridine, an α-bromo carbonyl compound, and dimethyl acetylenedicarboxylate (DMAD) is a classic example. The pyridine first reacts with the α-bromo compound to form a pyridinium salt, which is then deprotonated by a base to form the pyridinium ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with DMAD, followed by an aromatization step (often via oxidation) to yield the corresponding indolizine-1,2,3-trisubstituted derivative. When the appropriate starting materials are chosen, this can lead directly to indolizine-1,3-dicarboxylates.

Another notable MCR involves a palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. mcgill.canih.govscispace.com This process generates a mesoionic pyridine-based 1,3-dipole in situ, which then undergoes cycloaddition with an alkyne like DMAD to form the indolizine scaffold in a one-pot reaction. nih.govscispace.com This modular approach allows for significant variation in the substituents on the indolizine ring by simply changing the starting components. mcgill.ca

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Bromopyridine, Imine, CO, Dimethyl acetylenedicarboxylate (DMAD) | Pd2dba3·CHCl3, xantphos, iPr2NEt, Bu4NCl, 5 atm CO | Dimethyl 3-arylindolizine-1,2-dicarboxylate | nih.gov, scispace.com |

| Pyridine, Ethyl bromopyruvate, DMAD | Base (e.g., K2CO3) | Functionalized indolizine dicarboxylates | General MCR principle |

Cascade and Tandem Processes for Indolizine-1,3-dicarboxylate Construction

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient for rapidly building molecular complexity from simple precursors. The synthesis of indolizines and their derivatives has significantly benefited from the development of elegant cascade sequences.

One such strategy involves the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org This reaction proceeds through the formation of an allenyl pyridine intermediate, which then undergoes a cyclization to furnish 1,3-disubstituted indolizines. rsc.org By choosing appropriate starting materials, this method can be adapted to generate a variety of functionalized indolizines.

Another powerful approach is the intramolecular cyclization of suitably substituted pyridine derivatives. For example, a common cascade process is initiated by the formation of a pyridinium ylide, which then undergoes an intramolecular reaction. A well-established method is the Tschitschibabin reaction, which involves the cyclization of N-(phenacyl)pyridinium halides or related salts under basic conditions. While this classically leads to 2-arylindolizines, modifications of this reaction can be designed as cascade processes to build more complex substitution patterns.

Furthermore, transition-metal-free annulation of 2-pyridylacetates with ynals provides a route to 3-acylated indolizines in the presence of molecular oxygen. researchgate.net These cascade processes often involve multiple steps such as coupling, cyclization, and aromatization occurring in a single pot, representing a highly efficient means of constructing the indolizine-1,3-dicarboxylate skeleton.

Synthetic Transformations from Pyrrole and Pyridine Derivatives

The construction of the indolizine ring system frequently relies on the strategic combination of pyridine and pyrrole precursors or the elaboration of one of these rings to form the fused bicyclic structure.

The most prevalent approach starts with pyridine derivatives and builds the five-membered pyrrole ring. The 1,3-dipolar cycloaddition reaction is a cornerstone of this strategy. Pyridinium ylides, acting as 1,3-dipoles, react with electron-deficient alkynes (dipolarophiles) such as dimethyl acetylenedicarboxylate (DMAD). The pyridinium ylide can be generated from a pyridine and a compound capable of forming a carbanion adjacent to the nitrogen, such as a pyridinium salt derived from an α-halocarbonyl compound. The reaction between the pyridinium ylide and DMAD typically proceeds through a [3+2] cycloaddition to form a dihydropyridinopyrrole intermediate, which then aromatizes, often through oxidation, to yield the stable indolizine-1,2-dicarboxylate product. By selecting a pyridinium ylide precursor that already contains a carboxylate group or a precursor at the appropriate position, this method can be tailored to synthesize indolizine-1,3-dicarboxylates.

Conversely, though less common, syntheses can start from a functionalized pyrrole and construct the six-membered pyridine ring. This might involve the annulation of a pyrrole derivative bearing appropriate side chains that can cyclize to form the pyridine portion of the indolizine. For instance, a pyrrole with substituents at the 1 and 2 positions could undergo an intramolecular condensation or cyclization to close the six-membered ring.

| Starting Heterocycle | Key Reagents | Reaction Type | Product Core | Reference |

| Pyridine | α-Halocarbonyl, DMAD, Base | 1,3-Dipolar Cycloaddition | Indolizine-1,2-dicarboxylate | dntb.gov.ua |

| 2-Alkylazaarenes (e.g., Picoline) | Propargylic alcohols | Samarium-catalyzed C-H activation | Substituted Indolizines | researchgate.net |

| 2-Pyridylacetates | Ynals, O2 | Annulation | 3-Acylated Indolizines | researchgate.net |

Catalyst-Free Approaches to Indolizine-1,3-dicarboxylates

While many synthetic routes to indolizines rely on metal catalysts or strong bases, several catalyst-free methods have been developed, offering advantages in terms of cost, environmental impact, and simplified purification.

Photochemical synthesis represents one such approach. The irradiation of certain pyridinium derivatives in the presence of dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of indolizine dicarboxylates. For example, a photochemical reaction between 2-benzoylpyridinium salts and DMAD in acetonitrile has been reported to produce dimethyl 5-benzoylindolizine-1,2-dicarboxylate derivatives. nih.gov This method proceeds under mild, catalyst-free conditions, driven by photochemical energy.

Additionally, certain multi-component reactions can proceed efficiently without any catalyst. The reaction between ninhydrin, malononitrile, and various diamines in water at room temperature is an example of a catalyst-free MCR for synthesizing other heterocyclic scaffolds, highlighting the potential for catalyst-free systems in heterocycle synthesis. mcgill.ca For indolizines specifically, catalyst and additive-free annulation of 2-pyridylacetates and ynals can furnish 3-acylated indolizines under an oxygen atmosphere. researchgate.net These reactions often rely on the inherent reactivity of the starting materials under thermal or photochemical conditions to drive the formation of the desired product.

Reactivity and Chemical Transformations of Dimethyl Indolizine 1,3 Dicarboxylate

Electrophilic Aromatic Substitution on the Indolizine-1,3-dicarboxylate Core

Electrophilic substitution is a hallmark reaction of the indolizine (B1195054) system. The general reactivity pattern is dictated by the electron density of the bicyclic structure, which is highest at the C-3 position, followed by the C-1 position. mdpi.com

For unsubstituted or alkyl-substituted indolizines, electrophilic attack occurs preferentially at the C-3 position. If the C-3 position is blocked, the reaction typically proceeds at the C-1 position. This regioselectivity is a direct consequence of the electronic distribution within the π-excessive heterocycle. mdpi.comchim.it

However, in dimethyl indolizine-1,3-dicarboxylate, the C-1 and C-3 positions are occupied by electron-withdrawing ester groups. These groups significantly decrease the nucleophilicity of the pyrrole (B145914) moiety, making further electrophilic substitution at these sites challenging under standard conditions. Reactions that do occur on the indolizine core often require forcing conditions or proceed at the six-membered pyridine (B92270) ring (C-5, C-6, C-7, or C-8 positions), depending on the specific reagents and reaction conditions employed. msu.ru For instance, consecutive C-3 sulfonylation and C-1 bromination have been achieved on other indolizine derivatives through electrochemical methods, demonstrating the accessibility of these positions under specific activation. rsc.org

The Friedel-Crafts acylation of indolizines is a common method for introducing acyl groups onto the heterocyclic core. Typically, this reaction occurs at the C-3 position due to its high electron density. One-pot syntheses have been developed to produce C-3 acylated indolizines from pyridines, aryl methyl ketones, and acrylate (B77674) derivatives. researchgate.net

For this compound, direct acylation at the C-1 or C-3 positions is sterically hindered and electronically unfavorable. Acylation, if it were to occur, would be predicted to take place at the pyridine ring, although such transformations are not widely reported for this specific substrate.

Halogenation of the indolizine ring system can be directed to various positions. While the C-1 and C-3 positions are electronically preferred for electrophilic attack in simple indolizines, substitution on the pyridine ring is also well-documented. For example, direct lithiation at the C-5 position followed by quenching with iodine or 1,2-dibromotetrafluoroethane (B104034) has been used to synthesize 5-iodo- and 5-bromoindolizines, respectively. msu.ru

Recent studies have demonstrated a regioselective electrochemical method for the difunctionalization of indolizines. This process involves a consecutive C-3 sulfonylation followed by C-1 bromination, highlighting a modern approach to functionalizing these specific positions. rsc.org

Table 1: Electrochemical C-1 Bromination of C-3 Sulfonylated Indolizines rsc.org This table illustrates the conditions for C-1 bromination following a C-3 sulfonylation on various indolizine substrates.

| Indolizine Substrate (Post-Sulfonylation) | Brominating Agent | Electrolyte | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-(Phenylsulfonyl)-2-phenylindolizine | KBr | KBr | Constant current (10.0 mA), Undivided cell, MeCN/H₂O | 1-Bromo-3-(phenylsulfonyl)-2-phenylindolizine | 94% |

| 2-Methyl-3-(phenylsulfonyl)indolizine | KBr | KBr | Constant current (10.0 mA), Undivided cell, MeCN/H₂O | 1-Bromo-2-methyl-3-(phenylsulfonyl)indolizine | 85% |

Note: The applicability of this specific method to this compound would depend on the stability of the ester groups under the electrochemical conditions.

Nitration of indolizines demonstrates a strong dependence on reaction conditions for its regioselectivity. Treatment of 2-methylindolizine (B1618379) with nitric acid in acetic anhydride (B1165640) at low temperatures (-70 °C) yields the 3-nitro derivative exclusively. In contrast, using more strongly acidic conditions can favor the formation of the 1-nitroindolizine. chim.it

Table 2: Regioselectivity of Nitration on 2-Substituted Indolizines chim.it

| Substrate | Reagent | Conditions | Position of Nitration |

|---|---|---|---|

| 2-Methylindolizine | HNO₃ / Ac₂O | -70 °C | C-3 |

| Indolizine | HNO₃ / Ac₂O | -70 °C | C-3 |

| 2-Methylindolizine | Strongly acidic | - | C-1 |

For this compound, the deactivating effect of the ester groups makes nitration on the pyrrole ring difficult. Any nitration would be expected to occur on the pyridine ring. Studies on the related dimethyl indole-2,3-dicarboxylate have shown that nitration leads to substitution at the 5-position of the benzene (B151609) ring, suggesting a parallel reactivity pattern for the pyridine ring in indolizine under certain conditions. semanticscholar.orgresearchgate.net

Cycloaddition Reactions of Indolizine-1,3-dicarboxylates

The indolizine nucleus can act as an 8π component in cycloaddition reactions, providing a powerful method for the synthesis of more complex fused heterocyclic systems.

Indolizines, including dicarboxylate derivatives, readily undergo [8+2] cycloaddition reactions with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form cycl[3.2.2]azine systems. mdpi.com This reaction is a cornerstone of indolizine chemistry and represents one of the earliest and most studied examples of a higher-order cycloaddition. acs.org

The reaction typically proceeds by heating the indolizine with the dienophile (the alkyne) in a suitable solvent, often in the presence of a dehydrogenation catalyst like palladium on carbon (Pd-C) to aromatize the initial cycloadduct. acs.orgresearchgate.net However, in some cases, such as with 5-bromoindolizine, the cycloaddition proceeds with subsequent elimination of HBr to afford the aromatic cyclazine without an external oxidant. msu.ru

Table 3: Examples of [8+2] Cycloaddition Reactions to Form Cycl[3.2.2]azines

| Indolizine Reactant | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indolizine (Pyrrocoline) | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, 5% Pd-C, reflux | 1,2-Dicarbomethoxycycl[3.2.2]azine | Not specified | acs.org |

| 6-Nitroindolizine | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, reflux, 3h | 7-Nitro-1,2-dicarbomethoxycycl[3.2.2]azine | 31% | researchgate.net |

| 5-Bromo-2-tert-butyl-1-methylindolizine | Dimethyl acetylenedicarboxylate (DMAD) | Toluene, 80 °C, 2h | 6-Bromo-3-tert-butyl-4-methyl-1,2-dicarbomethoxycycl[3.2.2]azine | 87% | msu.ru |

Given this well-established reactivity, this compound is expected to react with dienophiles like DMAD, where the indolizine core serves as the 8π component, leading to highly substituted cycl[3.2.2]azine derivatives.

Dienophile Reactivity and Adduct Formation

The indolizine nucleus is an electron-rich aromatic system. In the context of cycloaddition reactions, particularly the Diels-Alder reaction, it typically functions as the 4π-electron component (the diene). wikipedia.orgjbclinpharm.org The reaction involves a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org The reactivity in these [4+2] cycloadditions is enhanced when the dienophile contains electron-withdrawing groups. libretexts.org

This compound, with its electron-rich heterocyclic core, readily reacts with potent dienophiles. A prime example is its reaction with dimethyl acetylenedicarboxylate (DMAD), a highly electron-deficient dienophile. These reactions can be promoted under various conditions, including microwave irradiation, which has been shown to increase reaction rates and yields for Diels-Alder cycloadditions. researchgate.net The reaction of the indolizine system with acetylenic dienophiles leads to the formation of complex polycyclic adducts. researchgate.net While the indolizine itself acts as the diene, its formation can sometimes proceed through 1,3-dipolar cycloaddition pathways where precursors to the indolizine ring react with dienophilic compounds like methyl acrylate. nih.govresearchgate.net

The general scheme for the Diels-Alder reaction where the indolizine acts as the diene is a concerted, pericyclic process. wikipedia.orgyoutube.com The electron-donating nature of the indolizine nitrogen atom increases the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating the reaction with the Low Unoccupied Molecular Orbital (LUMO) of an electron-poor dienophile.

| Indolizine System | Dienophile | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indolizine | Dimethyl acetylenedicarboxylate (DMAD) | Thermal or Lewis Acid Catalysis | Cycloadduct | researchgate.netnih.gov |

| Substituted Indolizine | N-phenylmaleimide | Heating | Cycloadduct | researchgate.net |

| Indolizine Precursor (Pyridinium Ylide) | Dimethyl Fumarate | Base, Dehydrogenation | Indolizine Derivative | jbclinpharm.org |

| 5,6-unsubstituted 1,4-dihydropyridines (precursor) | Dimethyl acetylenedicarboxylate (DMAD) | Room Temperature, CH3CN | Polycyclic Naphthyridine | nih.gov |

C-H Functionalization Reactions of this compound

Direct C-H functionalization has become a powerful strategy in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. researchgate.netacs.org The indolizine scaffold possesses several C-H bonds that can be targeted for functionalization. researchgate.net However, the inherent reactivity differences between the C-H bonds on the five-membered pyrrole-like ring and the six-membered pyridine ring present challenges in achieving regioselectivity. nih.gov Generally, the five-membered ring is more electron-rich and thus more susceptible to electrophilic attack and certain C-H activation processes. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. mdpi.comnih.gov For direct C-H functionalization of this compound via this method, a two-step sequence is often employed. The first step involves a C-H borylation to convert a specific C-H bond into a C-B bond (e.g., a boronic ester). This intermediate can then participate in a standard Suzuki-Miyaura coupling with an aryl or vinyl halide. researchgate.net This approach allows for the introduction of diverse substituents onto the indolizine core. researchgate.net

Recent advancements have focused on developing more efficient catalysts and conditions for these couplings, including the use of specialized ligands and recyclable polymer-supported catalysts. rsc.orgbeilstein-journals.org The reaction is compatible with a wide range of functional groups, making it a versatile tool for modifying complex molecules like this compound. nih.gov

| Indolizine Position | Coupling Partner (Ar-X) | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| C-5 | Aryl boronic acids | 1. Ir-catalyzed borylation 2. Pd-catalyzed Suzuki coupling | 5-Arylindolizine | researchgate.net |

| C-7 | Aryl boronic acids | 1. Ir-catalyzed borylation 2. Pd-catalyzed Suzuki coupling | 7-Arylindolizine | researchgate.net |

| Generic Aryl | Arylboronic acids | Polymer-supported Pd–NHC complex | Biaryl | beilstein-journals.org |

Directed Functionalization at Specific Positions (e.g., C-5)

Achieving regioselective functionalization on the six-membered ring of the indolizine core, such as at the C-5 position, can be challenging due to the higher intrinsic reactivity of the five-membered ring. nih.gov To overcome this, strategies involving directing groups are often employed. acs.org A directing group temporarily coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby ensuring functionalization occurs at the desired site. acs.org

Alternatively, methods are being developed that exploit the inherent electronic properties of the substrate. For instance, multi-functionalization of the pyridine motif of indolizine to install groups at the C-5, C-6, and C-7 positions has been achieved through an annulative construction of the pyridine ring from precursors. sci-hub.ru While direct C-H functionalization at C-1 and C-3 is more common, functionalization at positions on the pyridine ring like C-5 is synthetically valuable for creating diverse derivatives. researchgate.netnih.gov Research into the regioselective C-H functionalization of 6,5-fused heterocyclic systems is an active area, with various catalytic systems being explored to control the site of reaction. nih.gov

Oxidation Reactions and Their Impact on the Indolizine Scaffold

The indolizine ring system's reactivity towards oxidation is a significant aspect of its chemistry. capes.gov.br The outcome of an oxidation reaction depends heavily on the oxidant used and the substitution pattern of the indolizine. The electron-rich nature of the heterocycle can make it susceptible to oxidative degradation under harsh conditions. However, controlled oxidation can be a useful synthetic tool.

For example, electrochemical oxidation provides a method for C–H/N–H cross-coupling of indolizines with other molecules without the need for external oxidants. researchgate.net In some synthetic routes to indolizines, an oxidation step is crucial for the final aromatization of a dihydroindolizine intermediate to the fully aromatic indolizine core. sci-hub.ruorganic-chemistry.org This indicates the stability of the final this compound scaffold to certain oxidative conditions that are sufficient to aromatize its precursors. sci-hub.ru Specific oxidation reactions targeting the indolizine nucleus can lead to the formation of functionalized derivatives or, in some cases, ring-opened products, depending on the reaction's severity.

Transformations Involving the Ester Moieties of this compound

The two methyl ester groups at the C-1 and C-3 positions of this compound are key functional handles for further synthetic elaboration. These groups can undergo a variety of standard ester transformations.

Hydrolysis: Treatment with aqueous base (e.g., sodium hydroxide) followed by acidification will hydrolyze both ester groups to the corresponding indolizine-1,3-dicarboxylic acid. This transformation is fundamental in modifying the electronic and solubility properties of the molecule and provides a precursor for other carboxylate-based reactions. A related hydrolysis process has been observed in cascade reactions of similar heterocyclic systems. mdpi.com

Reduction: The ester groups can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (indolizine-1,3-diyl)dimethanol, a diol that can be used in subsequent reactions such as etherification or further oxidation.

Amidation: Reaction with amines, often at elevated temperatures or with catalytic activation, can convert the esters into amides. This allows for the introduction of a wide variety of N-substituted functionalities.

Transesterification: Heating in the presence of a different alcohol and an acid or base catalyst can replace the methyl groups of the esters with other alkyl groups.

These transformations of the ester groups are crucial for creating derivatives with altered properties for various applications. organic-chemistry.orgnsf.govnih.gov The synthesis of various ester-substituted indolizines highlights the importance of these functional groups in medicinal chemistry and materials science. organic-chemistry.orgnsf.govnih.gov

| Transformation | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | 1. NaOH (aq) 2. HCl (aq) | Carboxylic Acid | Alters solubility; precursor for other reactions. mdpi.com |

| Reduction | LiAlH₄ | Primary Alcohol | Creates diol for further functionalization. |

| Amidation | Amine (R-NH₂), Heat | Amide | Introduces diverse nitrogen-containing groups. |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | Ester (new alkyl group) | Modifies steric and electronic properties. organic-chemistry.org |

Mechanistic Investigations and Reaction Pathway Elucidation for Dimethyl Indolizine 1,3 Dicarboxylate Synthesis and Reactivity

Exploration of Intermediates in Indolizine-1,3-dicarboxylate Formation

The synthesis of the indolizine (B1195054) ring system is characterized by the formation of key reactive intermediates, primarily pyridinium (B92312) ylides. These ylides are 1,3-dipoles that are typically generated in situ and are central to the most common synthetic routes. researchgate.netresearchgate.net

In the archetypal synthesis of dimethyl indolizine-1,3-dicarboxylate, a pyridine (B92270) derivative reacts with an acetylenic compound, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction is initiated by the formation of a pyridinium ylide. For instance, in syntheses starting from pyridines and α-halo carbonyl compounds, the pyridine nitrogen first attacks the electrophilic carbon of the carbonyl compound, leading to a pyridinium salt. Subsequent deprotonation by a base generates the corresponding pyridinium ylide. researchgate.net An alternative approach involves the reaction of pyridines with aryl methyl ketones in the presence of iodine, which is hypothesized to generate the N-ylide intermediate in situ. researchgate.net

These ylides can be described as azomethine ylides, which possess a positive charge on the nitrogen atom and a negative charge distributed over the adjacent carbon atom, making them potent 1,3-dipoles. jbclinpharm.org In some syntheses, particularly those involving cascade reactions, other transient species like isoquinolinium ylides are formed, which then participate in subsequent cycloaddition steps. mdpi.com The reaction of thioamides with DMAD can proceed through a thiolactam intermediate following the initial attack of the sulfur atom on the alkyne's triple bond. thieme-connect.com In certain cycloadditions, the pyridinium ylide can also behave as a 1,5-dipole, leading to a direct ring closure to form the indolizine system. jbclinpharm.org The formation of these dipolar intermediates is a defining characteristic of many indolizine syntheses.

Detailed Analysis of Reaction Mechanisms (e.g., Cascade, Cycloaddition)

The predominant mechanism for the formation of this compound is the 1,3-dipolar cycloaddition reaction. researchgate.netjbclinpharm.org This reaction involves the combination of a 1,3-dipole (the pyridinium ylide) with a dipolarophile, which in this case is dimethyl acetylenedicarboxylate (DMAD). youtube.com

The mechanism proceeds as follows:

Ylide Formation: A pyridinium ylide is generated in situ, as described in the previous section.

Cycloaddition: The 1,3-dipolar ylide undergoes a concerted [3+2] cycloaddition reaction with the electron-deficient triple bond of DMAD. mdpi.comthieme-connect.com This is a pericyclic reaction characterized by a cyclic transition state involving the π-electrons of both the dipole and the dipolarophile. youtube.com

Aromatization: The initial cycloadduct is a dihydropyridine (B1217469) derivative. This intermediate readily undergoes dehydrogenation or elimination of a suitable leaving group to achieve the stable, aromatic indolizine ring system. organic-chemistry.org In many cases, this aromatization occurs via oxidative dehydrogenation, sometimes facilitated by an oxidant like TEMPO or even atmospheric oxygen. organic-chemistry.org

In addition to the classic two-step process, indolizines can be synthesized via more complex cascade reactions (also known as tandem or domino reactions). These multi-component reactions combine several bond-forming events in a single pot without isolating intermediates. researchgate.net For example, a hydrolysis/[3+2] cycloaddition/elimination cascade has been reported for the synthesis of related pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. mdpi.com In this process, hydrolysis of a reactant occurs first, followed by the generation of an isoquinolinium ylide, a [3+2] cycloaddition, and finally the elimination of a leaving group to yield the final product. mdpi.com Brønsted acid-catalyzed cascade reactions have also been explored in the synthesis of related indole (B1671886) derivatives, highlighting the utility of this strategy in heterocyclic chemistry. nih.gov

Stereochemical and Regiochemical Control Mechanisms

Regiochemistry is a critical aspect of indolizine synthesis, particularly when using unsymmetrical reactants. In the classic synthesis of this compound from pyridine and DMAD, the regioselectivity is well-defined, leading to substitution at the 1 and 3 positions. This outcome is governed by the electronic properties of the pyridinium ylide and the dipolarophile. The nucleophilic carbon of the ylide attacks one of the electrophilic sp-hybridized carbons of the DMAD, and the regiochemical preference is determined by the stability of the transition state and the resulting intermediate.

However, in other 1,3-dipolar cycloadditions, regioselectivity can be low, often resulting in mixtures of regioisomeric products. youtube.com The precise control of regiochemistry can be achieved through the careful selection of substrates, catalysts, and reaction conditions. For instance, iodine-mediated oxidative cyclization between 2-(pyridin-2-yl)acetate derivatives and various alkynes has been shown to proceed in a regio- and chemoselective manner. organic-chemistry.org

While the synthesis of the achiral this compound does not involve stereochemistry, the synthesis of chiral indolizine derivatives is an area of active research. Stereochemical control, specifically enantioselectivity, can be imparted by using chiral catalysts. A notable example is the rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which utilizes a chiral bisoxazolinephosphine ligand to achieve a highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org

Influence of Reaction Parameters on Mechanistic Outcomes

The outcome of indolizine synthesis, including yield and selectivity, is highly dependent on various reaction parameters such as the choice of solvent, catalyst, temperature, and base.

Solvents: The polarity of the solvent can significantly influence the reaction rate and yield. In the synthesis of azoindolizine derivatives, a comparative study of solvents showed that dichloromethane (B109758) (CH₂Cl₂) provided a superior yield compared to protic solvents like water, ethanol, and methanol. nih.gov This suggests that the polarity and protic nature of the solvent can affect the stability of the intermediates and transition states.

Catalysts: Many modern methods for indolizine synthesis employ metal catalysts to enhance efficiency and selectivity. Copper catalysts are frequently used to promote the formation of the pyridinium ylide and facilitate the subsequent cycloaddition and aromatization steps. organic-chemistry.org Iron and rhodium catalysts have also been successfully employed in the synthesis of functionalized indolizines. organic-chemistry.org For example, an iron-catalyzed annulation followed by aerobic oxidation provides an efficient route to these heterocycles. organic-chemistry.org The choice of catalyst can mediate different mechanistic pathways, such as the in-situ generation of allenyl intermediates in copper-catalyzed reactions. organic-chemistry.org

Compound Index

Computational and Theoretical Chemistry Studies on Dimethyl Indolizine 1,3 Dicarboxylate

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The energies and symmetries of these frontier orbitals govern the feasibility and pathway of a chemical reaction. rsc.org

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). rsc.org The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For indolizine (B1195054) systems, the HOMO and LUMO are typically located over the π-system, indicating that reactivity is dominated by π-π* transitions. mdpi.com In reactions like 1,3-dipolar cycloadditions, which are common for synthesizing indolizine derivatives, the interaction between the HOMO of one reactant and the LUMO of the other determines the reaction's feasibility. researchgate.net

Table 1: Role of Frontier Orbitals in Chemical Reactions

| Orbital Interaction | Reactant Type | Description |

|---|---|---|

| HOMO (Nucleophile) → LUMO (Electrophile) | Electron-rich species reacting with an electron-poor species. | The primary interaction in most polar reactions. The smaller the energy gap between these orbitals, the more favorable the reaction. |

| HOMO-LUMO Gap | General Reactivity Indicator | A small gap indicates high reactivity, low kinetic stability, and high polarizability. acs.org |

| Electron Demand | Cycloaddition Reactions | In a normal-demand cycloaddition, the interaction is HOMO(diene)-LUMO(dienophile). In an inverse-demand cycloaddition, the interaction is LUMO(diene)-HOMO(dienophile). researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can provide a wealth of information beyond simple orbital energies, offering a quantitative picture of a molecule's reactivity through various descriptors. nih.gov These calculations are based on the principle that the energy of a molecule can be determined from its electron density. aps.org

For dimethyl indolizine-1,3-dicarboxylate, DFT can be used to compute a molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas showing electron-poor regions (prone to nucleophilic attack). mdpi.com In related systems, intense red regions are often found near carbonyl oxygen atoms. mdpi.com

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity. nih.gov These descriptors are derived from the conceptual framework of DFT and are related to the HOMO and LUMO energies.

Table 2: Key Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

|---|---|---|

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. |

| Global Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; it indicates a molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | A measure of a molecule's ability to act as an electrophile. |

In-silico Prediction of Reaction Energetics and Pathways

Computational chemistry, particularly using DFT methods, is instrumental in predicting the energetics and preferred pathways of chemical reactions. This in-silico approach allows researchers to model reaction mechanisms step-by-step, calculating the relative energies of reactants, intermediates, transition states, and products. nih.gov

The synthesis of indolizine derivatives often involves multi-step reactions, such as the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov Theoretical calculations can map out the potential energy surface for such reactions. For instance, in the reaction of a nucleophile with DMAD, calculations can determine the energy barrier for the initial nucleophilic attack to form a bipolar intermediate and subsequent steps like cyclization. nih.gov By comparing the activation energies of different possible pathways, the most kinetically and thermodynamically favorable route can be identified without extensive experimental trial and error.

Table 3: Hypothetical Energy Profile for a Two-Step Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Pyridinium Ylide + DMAD) | 0.0 |

| Transition State 1 (TS1) | Energy maximum for the first step (e.g., nucleophilic attack) | +15.5 |

| Intermediate | A stable species formed after the first step (e.g., zwitterionic adduct) | -5.2 |

| Transition State 2 (TS2) | Energy maximum for the second step (e.g., cyclization) | +10.8 |

| Product | Final compound (e.g., this compound) | -25.0 |

Note: The values presented are illustrative to demonstrate the concept of a calculated reaction energy profile.

Theoretical Insights into Molecular Interactions and Aromaticity of the Indolizine Core

Theoretical calculations provide deep insights into the non-covalent interactions and the fundamental aromatic character of the indolizine nucleus. The crystal packing and intermolecular interactions can be modeled to understand how molecules arrange themselves in the solid state. In a closely related compound, dimethyl indolizine-1,6-dicarboxylate, the crystal packing is stabilized by intermolecular C-H···O hydrogen bonds. researchgate.net DFT and Hirshfeld surface analysis on similar heterocyclic systems have also highlighted the importance of O···H and C···H contacts in stabilizing the molecular packing. mdpi.com

| Molecular Interactions | Capable of forming non-classical hydrogen bonds (e.g., C-H···O). mdpi.comresearchgate.net | These interactions play a crucial role in the supramolecular assembly and crystal packing of its derivatives. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl indolizine-1,6-dicarboxylate |

| Dimethyl acetylenedicarboxylate (DMAD) |

| Indole (B1671886) |

Advanced Applications of Dimethyl Indolizine 1,3 Dicarboxylate in Academic Research

Dimethyl Indolizine-1,3-dicarboxylate as a Versatile Synthetic Building Block

The utility of a molecule in organic synthesis is often defined by its ability to serve as a scaffold for the construction of more complex structures. This compound excels in this role due to the reactivity of its ester functionalities and the inherent aromaticity of the indolizine (B1195054) core. The ester groups can be readily transformed into a variety of other functional groups, providing a gateway to a diverse range of substituted indolizines.

One of the primary methods for the synthesis of the closely related diethyl indolizine-1,3-dicarboxylate is through a 1,3-dipolar cycloaddition reaction between N-(ethoxycarbonylmethyl)pyridinium bromide and ethyl acrylate (B77674). nih.gov This method offers a straightforward route to the core indolizine structure with ester groups at the 1- and 3-positions. These ester groups can then be subjected to further chemical modifications. For instance, hydrolysis of the diester can yield the corresponding dicarboxylic acid, which can then be used in amide coupling reactions to introduce new functionalities.

Furthermore, the indolizine nucleus itself can participate in various reactions. For example, cycloaddition reactions with dienophiles can lead to the formation of more complex, polycyclic systems. The reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a well-documented method for the synthesis of cycl[2.2.3]azines. acs.org While this reaction typically involves unsubstituted or differently substituted indolizines, the principle can be extended to derivatives of this compound, opening up pathways to novel, highly functionalized π-conjugated systems.

The following table summarizes the synthesis of a related indolizine derivative and its key reaction as a building block.

| Compound | Starting Materials | Reaction Type | Product | Yield (%) | Ref. |

| Diethyl indolizine-1,3-dicarboxylate | N-(ethoxycarbonylmethyl)pyridinium bromide, ethyl acrylate | 1,3-Dipolar Cycloaddition | Diethyl indolizine-1,3-dicarboxylate | - | nih.gov |

| [2.2.3]Cyclazine derivative | Indolizine-3-carbonitrile, Dimethyl acetylenedicarboxylate (DMAD) | Cycloaddition | [2.2.3]Cyclazine | low to moderate | acs.org |

Rational Design of Functionalized Indolizine Architectures for Chemical Research

The rational design of novel molecular architectures with specific functions is a cornerstone of modern chemical research. This compound provides an excellent platform for such endeavors. The two ester groups at positions 1 and 3 offer distinct handles for regioselective functionalization, allowing for the precise tuning of the molecule's electronic and steric properties.

For example, the selective hydrolysis of one ester group over the other, which can be achieved by carefully controlling reaction conditions, would yield a mono-acid, mono-ester derivative. This differentiated intermediate could then be used in sequential reactions to introduce different functionalities at the 1- and 3-positions. This level of control is crucial for the design of molecules with specific biological activities or material properties.

The functionalization of the indolizine core is not limited to the modification of the ester groups. The indolizine ring itself can undergo electrophilic substitution reactions. While the electron-withdrawing nature of the dicarboxylate groups deactivates the ring towards electrophilic attack compared to unsubstituted indolizine, reactions can still be achieved under appropriate conditions, often with high regioselectivity. For instance, late-stage functionalization of the indolizine C1 position has been explored to enhance the biological activity of indolizine-based compounds. nih.gov

The following table presents examples of functionalized indolizine derivatives and their synthetic approaches.

| Starting Indolizine | Reagent | Reaction Type | Product | Key Feature | Ref. |

| 2-carboxyindolizine | Enone | Conjugate addition/reduction/ring closure | Indolizine lactone | Fused seven-membered lactone ring | nih.gov |

| Indolizine | ortho-hydroxybenzyl alcohols | Brønsted acid-catalyzed alkylation | C3-functionalized indolizine | C3-alkylation | rsc.org |

| 2-alkylazaarenes | Bromonitroolefins | Cascade Michael/SN2/aromatization | Functionalized indolizines | Metal-free synthesis | nih.gov |

Contributions to the Synthesis of π-Conjugated Systems for Materials Science Research

The planar, aromatic structure of the indolizine ring system makes it an attractive component for the construction of π-conjugated materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com this compound, with its modifiable ester groups, serves as a valuable precursor for the synthesis of extended π-systems.

As mentioned earlier, the reaction of indolizines with alkynes like dimethyl acetylenedicarboxylate (DMAD) can lead to the formation of larger, fused aromatic systems known as cyclazines. acs.org These reactions effectively extend the π-conjugation of the indolizine core, leading to materials with altered photophysical properties, such as shifted absorption and emission spectra. The ester groups of the starting this compound can be carried through the synthesis or modified to tune the solubility and electronic properties of the resulting π-conjugated system.

Furthermore, the ester groups can be converted into other functionalities, such as amines or halides, which can then be used in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to link the indolizine core to other aromatic units, thereby constructing linear or branched π-conjugated oligomers and polymers. The ability to precisely place functional groups at the 1- and 3-positions of the indolizine scaffold allows for a high degree of control over the final architecture and properties of the material. Research into π-expanded indoloindolizines has shown that the strategic fusion of indole (B1671886) and indolizine moieties can be used to precisely modulate the electronic structures of these compounds for optoelectronic applications.

The following table highlights the synthesis of π-conjugated systems derived from indolizines.

| Indolizine Derivative | Reaction Partner | Reaction Type | Resulting π-System | Potential Application | Ref. |

| Indolizine-3-carbonitriles | Dimethyl acetylenedicarboxylate | Cycloaddition | [2.2.3]Cyclazines | Materials Science | acs.org |

| 5-Methyl-1-phenylindolizine | Dimethyl acetylenedicarboxylate | Cycloaddition | Azocino[2,1,8-cd]pyrrolizines | Materials Science | |

| Indole/Pyrrole (B145914) with 1,6-diyne | - | Gold-catalyzed hydroarylation | Indolizines with eight-membered rings | Blue or green OLEDs |

Development of Novel Catalytic Systems Utilizing Indolizine Scaffolds

While much of the research on indolizines in catalysis has focused on the development of catalytic methods for their synthesis, rsc.org there is a growing interest in the use of indolizine scaffolds themselves as ligands or core structures in novel catalytic systems. The nitrogen atom in the indolizine ring and the potential for introducing various donor atoms through functionalization make these compounds attractive candidates for coordination to metal centers.

The functional groups of this compound can be transformed to create pincer-type or bidentate ligands. For example, reduction of the ester groups to alcohols, followed by conversion to phosphines or amines, could yield ligands capable of coordinating to transition metals. The resulting metal-indolizine complexes could then be investigated for their catalytic activity in a variety of organic transformations.

Moreover, the indolizine scaffold can be incorporated into organocatalysts. The development of chiral phosphoric acids (CPAs) has enabled the catalytic asymmetric dearomative [8 + 2] higher-order cycloaddition between indolizines and maleimides. acs.org This demonstrates that the indolizine core can be a key element in a catalyst-substrate interaction that controls stereoselectivity. While not directly utilizing this compound as the catalyst, this research opens the door for the design of new chiral indolizine-based organocatalysts where the substituents at the 1- and 3-positions could play a crucial role in catalyst performance. Research has also been conducted on the catalytic asymmetric conjugate addition of indolizines to unsaturated ketones catalyzed by chiral-at-metal complexes. rsc.org

The following table provides examples of catalytic systems involving indolizine derivatives.

| Catalyst Type | Indolizine Role | Reaction Catalyzed | Key Finding | Ref. |

| Chiral Phosphoric Acids (CPAs) | Substrate | Asymmetric [8 + 2] Cycloaddition | Catalyst-dependent pathway, favoring dearomative cycloaddition over Friedel-Crafts alkylation. | acs.org |

| Chiral-at-metal Rhodium complex | Substrate | Asymmetric Conjugate Addition | Highly enantioselective addition to α,β-unsaturated 2-acyl imidazoles. | rsc.org |

| Brønsted acid | Substrate | C3-alkylation of indolizines | Wide applicability for synthesizing C3-functionalized indolizine derivatives. | rsc.org |

| Indole-derived triazolylidene metal complexes | Ligand precursor | Hydrohydrazination and transfer hydrogenation | Gold and Iridium complexes showed good catalytic performance. | researchgate.net |

Q & A

Basic: What are the standard protocols for synthesizing dimethyl indolizine-1,3-dicarboxylate derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via 1,3-dipolar cycloaddition reactions. A common protocol involves reacting pyridinium salts (e.g., N-(carbethoxymethyl)-2-ethylpyridinium bromide) with dipolarophiles like methyl acrylate in the presence of a base (e.g., triethylamine) and an oxidizing agent (e.g., CrO₃) in DMF at elevated temperatures (363 K). The reaction is monitored by TLC, and purification is achieved via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethyl acetate). Yields range from 24% to 51%, depending on substituents and reaction optimization .

Basic: How is the structural integrity of synthesized this compound confirmed?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and crystallographic techniques :

- 1H-NMR and 13C-NMR identify proton and carbon environments, with characteristic peaks for ester groups (~3.8 ppm for OCH₃) and aromatic protons (6.0–8.5 ppm).

- LC-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and crystal packing. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 7.941 Å, b = 19.700 Å, and β = 101.77° confirm the indolizine core .

Advanced: How can researchers optimize reaction conditions to improve yield in indolizine synthesis?

Methodological Answer:

Yield optimization involves systematic variation of:

- Solvent polarity : DMF enhances dipolarophile solubility, but switching to ethanol or acetonitrile may reduce side reactions.

- Temperature : Elevated temperatures (363 K) accelerate cycloaddition, but lower temperatures (298–323 K) improve selectivity.

- Catalyst/base ratio : Excess triethylamine (6:1 vs. pyridinium salt) ensures complete deprotonation.

- Oxidant selection : CrO₃ is standard, but milder alternatives (e.g., MnO₂) may reduce byproducts.

Use design of experiments (DoE) frameworks, such as factorial design, to identify interactions between variables. Computational tools (e.g., quantum chemical calculations) can predict transition states and guide condition selection .

Advanced: How to address discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces . To resolve these:

- Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of aromatic proton signals).

- Density Functional Theory (DFT) simulations : Compare calculated NMR shifts with experimental data to identify dominant conformers.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallographic data that may distort bond lengths.

For example, crystallographic C–C bond lengths (mean 1.397 Å) should align with DFT-optimized geometries within ±0.02 Å .

Advanced: What methodological approaches are used to analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

SAR studies involve:

- Functional group variation : Synthesize analogs with substituents (e.g., 4-fluorobenzoyl) and test antibacterial activity via agar diffusion (MIC ≤ 50 µg/mL).

- Statistical modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. For example, electron-withdrawing groups on the benzoyl moiety enhance activity .

- Molecular docking : Simulate binding to target proteins (e.g., DNA gyrase) using software like AutoDock. Validate with isothermal titration calorimetry (ITC) to measure binding affinities.

Advanced: How can computational methods be integrated into experimental design for indolizine derivatives?

Methodological Answer:

- Reaction path prediction : Use quantum chemical methods (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways.

- Virtual screening : Libraries of indolizine derivatives can be screened in silico for properties like LogP or HOMO-LUMO gaps using tools like Gaussian or ORCA.

- Machine learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal protocols. For example, artificial neural networks (ANNs) can correlate CrO₃ concentration with yield improvement.

Experimental validation should follow, with iterative feedback to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.